molecular formula C14H19FN2O3 B572956 Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate CAS No. 1258638-92-4

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate

Cat. No. B572956
CAS RN: 1258638-92-4
M. Wt: 282.315
InChI Key: GBQUYIPPBGFGPC-UHFFFAOYSA-N
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Description

This compound is an intermediate in the synthesis of Enzalutamide , a medication used in the treatment of prostate cancer. It is synthesized through a series of chemical reactions involving various reagents and catalysts .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid methylester with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile . This process requires higher temperatures, around 83-84°C . The use of 2-acetyl cyclohexanone as a ligand in DMF in the coupling reactions leads to the formation of unwanted reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and coupling reactions . These reactions involve the formation of new bonds and the breaking of old ones, leading to the formation of the desired product.

Scientific Research Applications

Nanotechnology: Surface Functionalization

In nanotechnology, the compound can be used to functionalize the surface of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for various applications, including medical imaging and diagnostics.

Each application area leverages the unique chemical structure of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate, demonstrating its versatility in scientific research. While the search did not yield specific studies on this compound, the applications mentioned are based on the functional groups present in its structure and their common uses in related fields .

Mechanism of Action

Future Directions

The future directions in the research and application of this compound could involve optimizing its synthesis process to increase yield and purity, and minimize the formation of unwanted reactions . Additionally, its role in the synthesis of other therapeutically relevant compounds could also be explored.

properties

IUPAC Name

ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUYIPPBGFGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate

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